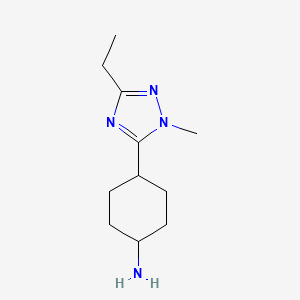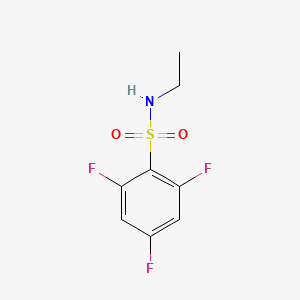![molecular formula C10H12N2O3 B13625858 6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an amino group, a methoxymethyl group, and a benzo-oxazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazine ring can be reduced under specific conditions.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the oxazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one involves its interaction with specific molecular targets and pathways. The amino group and the oxazine ring play crucial roles in its bioactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl: Another oxazine derivative with similar structural features.
6-Chloro-5-methoxypyridin-2-amine: A pyridine derivative with comparable functional groups.
Uniqueness
6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one stands out due to its unique combination of an amino group, a methoxymethyl group, and a benzo-oxazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
6-amino-4-(methoxymethyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H12N2O3/c1-14-6-12-8-4-7(11)2-3-9(8)15-5-10(12)13/h2-4H,5-6,11H2,1H3 |
InChI-Schlüssel |
LDNCDNIZMIDTEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCN1C(=O)COC2=C1C=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)



